molecular formula C₁₁¹³CH₂₄O₁₂ B1146271 [1-13Cglc]lactose monohydrate CAS No. 287100-62-3

[1-13Cglc]lactose monohydrate

Cat. No. B1146271
CAS RN: 287100-62-3
M. Wt: 361.3
InChI Key:
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Description

[1-13Cglc]lactose monohydrate is a labeled form of lactose that is widely used in scientific research. Lactose is a disaccharide sugar that is composed of glucose and galactose. It is a major component of milk and dairy products. Lactose is also used as an excipient in pharmaceutical formulations. The labeled form of lactose is used in various studies to investigate the metabolism and absorption of lactose in the body.

Scientific Research Applications

Galactooligosaccharides (GOS) Production

Galactooligosaccharides (GOS) are synthesized from lactose via enzyme β-galactosidase in a transgalactosylation reaction. GOS, similar to human breast milk oligosaccharides, function as prebiotics beneficial for infants and adults alike. Research has expanded into using dairy by-products like whey and milk for direct GOS synthesis, aiming to develop GOS-enriched dairy products. This synthesis process is influenced by initial lactose concentration and other milk components, such as minerals and proteins, affecting enzyme activities (Fischer & Kleinschmidt, 2018).

Lactose and Galactose Metabolism

Lactose metabolism is crucial in lactic acid bacteria (LAB), which play a significant role in food fermentations, with their ability to metabolize lactose impacting starter culture selection. Genomic tools aid in screening for lactose metabolism functions, essential for the dairy industry. The review offers a comprehensive overview of lactose and galactose metabolism, providing insights into internalization, metabolization, and genetic underpinnings of these processes in LAB (Iskandar et al., 2019).

Lactose Utilization in Fermentation

Lactose serves as a significant carbon source for microbial fermentations in the biotechnological sector. Its role in inducing cellulolytic enzymes, facilitating the production of cellulases and recombinant proteins, highlights its industrial importance. The review summarizes current knowledge on lactose assimilation, regulation, and degradation pathways, emphasizing the biotechnological applications of lactose-using fungi (Seiboth et al., 2007).

Lactose's Technological Impact in Dairy Products

Lactose's presence significantly affects dairy product processing and stability. It can influence powder properties, leading to issues like stickiness during drying or caking during storage. Additionally, lactose participates in Maillard reactions, affecting the nutritional and sensory qualities of dairy ingredients. The review discusses lactose's influence on dairy ingredients' physicochemical properties, processing behavior, and storage stability (Huppertz & Gazi, 2016).

Carbohydrate Metabolism in Streptococcus thermophilus

Streptococcus thermophilus, widely used in dairy fermentations, exhibits unique carbohydrate metabolism compared to other lactic streptococci. Unlike Group N streptococci that utilize lactose via a phosphotransferase system, S. thermophilus employs a lactose permease for glucose metabolism, releasing galactose into the medium. This differential processing impacts dairy fermentation processes and product characteristics (Hutkins & Morris, 1987).

Mechanism of Action

Target of Action

The primary target of [1-13Cglc]lactose monohydrate is the gastrointestinal tract , specifically the lactase enzyme . This enzyme is responsible for breaking down lactose, a disaccharide composed of glucose and galactose, into its constituent monosaccharides .

Mode of Action

This compound interacts with its target by undergoing hydrolysis , a process facilitated by the lactase enzyme . This results in the breakdown of lactose into glucose and galactose, which can then be absorbed by the body for energy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lactose metabolism pathway . When lactose is hydrolyzed into glucose and galactose, these monosaccharides can enter glycolysis and the pentose phosphate pathway, respectively . This leads to the production of ATP, NADPH, and ribose 5-phosphate, which are essential for cellular energy, reductive biosynthesis, and nucleotide synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) . After ingestion, lactose is hydrolyzed in the small intestine and absorbed as glucose and galactose . These monosaccharides are then distributed throughout the body via the bloodstream . Any unabsorbed lactose is metabolized by gut bacteria in the large intestine, producing gases and short-chain fatty acids . Finally, the metabolic products of lactose are excreted in the feces .

Result of Action

The molecular effect of this compound’s action is the conversion of lactose into glucose and galactose . On a cellular level, this provides the body with a source of energy and contributes to various metabolic processes . Additionally, lactose monohydrate can influence the gut microbiota, potentially promoting the growth of beneficial bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of lactose hydrolysis can be affected by the concentration of the lactase enzyme, temperature, pH, and reaction time . Furthermore, the solubility of lactose, especially the α-enantiomorph, increases rapidly with increasing temperatures . Lastly, the presence of other milk components, such as proteins and minerals, can indirectly influence the efficiency of lactose hydrolysis .

Future Directions

With the availability of equipment of industrial scale, it is anticipated that sonocrystallization of lactose in industrial scale may become reality in the near future . More research and development are needed to explore the full potential of [1-13Cglc]lactose monohydrate in various fields.

Biochemical Analysis

Biochemical Properties

[1-13Cglc]Lactose Monohydrate shares similar biochemical properties with ordinary lactose. It participates in various biochemical reactions, especially in metabolic research. The 13C label allows for the tracing of the metabolic pathway of lactose, evaluation of drug metabolism in vivo, and study of its biological activity and biotransformation process .

Cellular Effects

The cellular effects of this compound are expected to be similar to those of regular lactose. Lactose is the primary carbohydrate in the milk of most mammals and is synthesized by epithelial cells in the mammary glands . It plays a crucial role in the development and nutrition of infants. The concentration of lactose in milk holds a strong positive correlation with overall milk volume .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of lactose. Lactose is a reducing disaccharide, composed of two monosaccharides glucose and galactose, linked by a β1 → 4 glycosidic bond . The α-lactose crystallizes as a monohydrate, while β-lactose forms anhydrous crystals .

Temporal Effects in Laboratory Settings

Studies on lactose have shown that its surface energy changes during storage at high humidity, which can affect its powder properties .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Lactose monohydrate is generally considered safe for most people, including animals. Consuming it in excess may cause gas, bloating, and other issues for those with lactose intolerance .

Metabolic Pathways

This compound is involved in the same metabolic pathways as lactose. It is metabolized by the enzyme lactase into glucose and galactose, which then enter glycolysis and the galactose metabolic pathway, respectively .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are expected to be similar to those of lactose. Lactose is transported into bacterial cells through several pathways, such as the lactose-specific phosphotransferase system (lac-PTS), ABC protein-dependent systems, and secondary system transporters like lactose-galactose antiporters and lactose-H+ symport systems .

Subcellular Localization

Lactose, being a disaccharide, is likely to be found in the cytoplasm where it is metabolized .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-FKZVOWNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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